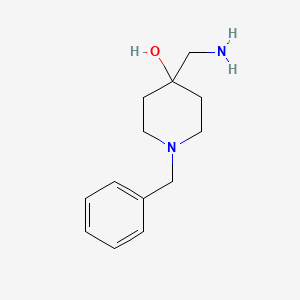

4-(Aminomethyl)-1-benzylpiperidin-4-ol

描述

4-(Aminomethyl)-1-benzylpiperidin-4-ol (CAS: 23804-68-4) is a piperidine derivative with the molecular formula C₁₃H₂₀N₂O. It features a benzyl group at the 1-position, an aminomethyl group at the 4-position, and a hydroxyl group at the 4-position of the piperidine ring. Key properties include:

- Molecular Weight: 220.31 g/mol

- Storage: Requires protection from light and storage in dry conditions at 2–8°C .

- Hazards: Classified under GHS warnings H302 (harmful if swallowed) and H319 (causes eye irritation) .

This compound is utilized in pharmaceutical research, though its specific biological targets remain under investigation.

属性

IUPAC Name |

4-(aminomethyl)-1-benzylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYHVVSOLJTLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439621 | |

| Record name | 4-(aminomethyl)-1-benzylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23804-68-4 | |

| Record name | 4-(aminomethyl)-1-benzylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-1-benzylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Key Steps and Reagents

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| (a) | Cyanohydrin Formation | 1-Benzyl-4-piperidone hydrochloride, KCN, toluene, MgSO₄, N-benzylmethylamine | Forms 1-benzyl-4-cyano-4-[(N-methyl)benzylamino]piperidine |

| (b) | Grignard Addition | Phenylmagnesium bromide, toluene/methyl tert-butyl ether | Introduces phenyl group at C4 |

| (c) | Hydrogenation | Pd/C, methanol, H₂O | Removes benzyl protecting groups |

| (d) | Salt Formation | Oxalic acid, ethanol | Purifies product as dioxalate salt |

Yield : ~85.7% for intermediate (step c). Final product isolated as sesquioxalate monohydrate (m.p. 252–254°C).

Mechanistic Insights

- Step (a) : Cyanohydrin formation proceeds via nucleophilic attack of KCN on the carbonyl group of 1-benzyl-4-piperidone, followed by amine addition.

- Step (b) : Grignard reagent adds to the nitrile intermediate, forming a tertiary alcohol after hydrolysis.

- Step (c) : Catalytic hydrogenation removes benzyl groups, yielding the free amine.

Spiro-Compound Hydrolysis Method (WO2016/042453A1)

This two-step procedure employs a spirocyclic intermediate to achieve high regioselectivity.

Reaction Protocol

- Step 1 : React 6-benzyl-1-oxa-6-azaspiro[2.5]octane (P8) with aqueous NH₄OH in methanol/water.

- Step 2 : Purify via column chromatography.

Advantages

- Simplicity : Fewer steps compared to Grignard-based methods.

- High Purity : Direct isolation of the free base without salt formation.

While not directly applied to this compound, Mannich reaction principles inform alternative strategies for aminomethyl group introduction.

General Mechanism

$$ \text{Active hydrogen compound} + \text{Formaldehyde} + \text{Secondary amine} \rightarrow \text{Mannich base} $$

For 4-(aminomethyl)-1-benzylpiperidin-4-ol, potential substrates could include:

- Active Hydrogen Source : 1-Benzylpiperidin-4-one derivatives.

- Amine Source : Benzylmethylamine or analogous secondary amines.

Challenges

- Steric Hindrance : Piperidine ring may limit accessibility for formaldehyde.

- Side Reactions : Over-alkylation or polymerization risks with excess formaldehyde.

Comparative Analysis of Methods

Optimization and Industrial Considerations

Key Factors

化学反应分析

Types of Reactions

4-(Aminomethyl)-1-benzylpiperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminomethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

科学研究应用

The compound exhibits significant biological activity, particularly as a potential therapeutic agent. Research indicates that it may interact with various neurotransmitter systems, which positions it as a candidate for treating neurological disorders and pain management. Notable areas of investigation include:

- Neurotransmitter Interaction : Studies have shown that 4-(Aminomethyl)-1-benzylpiperidin-4-ol may influence the activity of neurotransmitters such as dopamine and acetylcholine, suggesting potential applications in cognitive enhancement and analgesic therapies .

- Receptor Binding Affinity : Interaction studies have focused on its binding affinity to muscarinic receptors and opioid receptors. Its unique interaction profile may lead to dual-action effects that could be beneficial in treating conditions like chronic pain and cognitive decline.

Research Applications

The compound has several research applications across medicinal chemistry:

- Analgesic Research : Due to its interaction with opioid receptors, it is being explored for its potential as a new analgesic agent.

- Cognitive Enhancement : Its effects on neurotransmitter systems make it a candidate for studies aimed at improving cognitive function or treating neurodegenerative diseases.

- Pharmacological Studies : Ongoing research is focused on understanding its pharmacokinetics and pharmacodynamics to better evaluate its therapeutic potential .

作用机制

The mechanism of action of 4-(Aminomethyl)-1-benzylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group can form hydrogen bonds with active sites, while the benzyl group can enhance lipophilicity and membrane permeability .

相似化合物的比较

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Key Observations :

- Hydroxyl Group Impact: The 4-OH group in the target compound increases hydrophilicity compared to non-hydroxylated analogs like 4-(Aminomethyl)-1-(n-butyl)piperidine .

- Fluorine Substitution : The 4-fluorophenyl analog (CAS: 163631-02-5) demonstrates improved metabolic stability, a common trend in fluorinated pharmaceuticals .

- Benzyl vs. Phenethyl : Replacing benzyl with phenethyl (e.g., 1-(2-phenylethyl) derivatives) alters steric bulk and receptor binding, as seen in opioid receptor studies .

生物活性

4-(Aminomethyl)-1-benzylpiperidin-4-ol is a piperidine derivative with potential therapeutic applications due to its unique structural features. This compound has garnered interest in various fields, particularly in antiviral research and neuropharmacology. Understanding its biological activity is crucial for developing effective therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C13H21N2O, with a molecular weight of 225.32 g/mol. The compound features a piperidine ring substituted with an aminomethyl group, a benzyl group, and a hydroxyl group at the 4-position, enhancing its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate enzyme activities and receptor interactions, which can lead to significant pharmacological effects:

- Antiviral Activity : Research indicates that derivatives of this compound exhibit potent inhibitory effects against filoviruses, including Ebola and Marburg viruses. For instance, compounds structurally related to this compound have demonstrated EC50 values below 10 μM against these viruses, suggesting broad-spectrum antiviral activity .

- Neuropharmacological Effects : The compound's ability to interact with neurotransmitter systems may contribute to potential applications in treating neurological disorders. Its structural analogs have shown promise in modulating dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.

Case Studies

- Ebola Virus Inhibition : A study evaluated the inhibitory effects of several 4-(aminomethyl)benzamide derivatives against Ebola virus pseudovirions. Among these, one compound exhibited significant potency with an EC50 value under 10 μM, highlighting the potential of this class of compounds in developing antiviral therapies .

- Structural Optimization : Research focused on optimizing the structure of 4-(aminomethyl)benzamide derivatives for enhanced selectivity and potency against viral entry mechanisms. Modifications to the piperidine ring were explored, revealing that certain substitutions could improve efficacy while maintaining metabolic stability .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

| Parameter | Value |

|---|---|

| Molecular Weight | 225.32 g/mol |

| Solubility | Enhanced by hydrochloride salt form |

| Metabolic Stability | Varies with structural modifications |

The hydrochloride form of the compound significantly improves its solubility in aqueous solutions, making it more suitable for biological assays and potential therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the amine substituent and the aromatic region can significantly affect the biological activity of related compounds. For example:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Aminomethyl)-1-benzylpiperidin-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 1-benzyl-4-piperidone with ammonia or via ammoniation of intermediates like N-benzyl-4-piperidone . Key steps include refluxing in organic solvents (e.g., dichloromethane) with bases like triethylamine to neutralize HCl byproducts. Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (room temperature to reflux), and purification via column chromatography (e.g., chloroform:methanol eluent) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use NMR spectroscopy to confirm the presence of characteristic peaks, such as benzyl protons (δ 7.2–7.4 ppm) and piperidine backbone signals (δ 1.2–4.2 ppm) . HPLC with UV detection or mass spectrometry (MS) can assess purity (>95%) and molecular weight (e.g., C₁₃H₁₈N₂O₂, MW 246.3 g/mol) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap . Work under a fume hood to prevent inhalation of dust/aerosols . Store in airtight containers away from light and moisture .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields across different methodologies?

- Methodological Answer : Investigate variables such as solvent polarity (e.g., dichloromethane vs. THF), stoichiometry of reagents (e.g., excess benzylamine), and catalyst efficiency (e.g., NaBH₄ vs. LiAlH₄). Use Design of Experiments (DoE) to identify critical factors . Compare intermediates via TLC or in-situ IR spectroscopy to track reaction progress .

Q. What analytical techniques are recommended for detecting trace impurities in this compound?

- Methodological Answer : Employ high-resolution LC-MS to identify impurities like unreacted precursors (e.g., residual benzylamine) or byproducts (e.g., oxidized piperidine derivatives). Quantify impurities using calibrated reference standards (e.g., 4-Anilino-1-benzylpiperidine as a known opioid impurity) . Validate methods per ICH guidelines for sensitivity (LOD < 0.1%) .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 1–3 months. Monitor degradation via HPLC for changes in peak area (e.g., hydrolysis of the aminomethyl group). Use mass spectrometry to identify degradation products (e.g., benzyl alcohol or piperidine fragments) .

Q. What strategies are effective for studying the compound’s toxicological profile in preclinical research?

- Methodological Answer : Perform in vitro assays (e.g., Ames test for mutagenicity, hepatocyte cytotoxicity assays). For in vivo studies, administer doses in rodent models (e.g., 10–100 mg/kg) and monitor organ toxicity via histopathology. Note that existing data on toxicity are limited, requiring rigorous validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。